(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
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Overview
Description
(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 2-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring is then functionalized with the 4-chlorophenyl group and the 2-nitrophenylsulfonyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the nitrophenylsulfonyl group.
(2-Nitrophenyl)sulfonylpiperazine: Contains the piperazine and nitrophenylsulfonyl groups but lacks the chlorophenyl group.
Uniqueness
(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16ClN3O5S |
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Molecular Weight |
409.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16ClN3O5S/c18-14-7-5-13(6-8-14)17(22)19-9-11-20(12-10-19)27(25,26)16-4-2-1-3-15(16)21(23)24/h1-8H,9-12H2 |
InChI Key |
PRDTVZBJHVBLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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